molecular formula C₂₀H₁₈D₂₃ClN₄O₃ B1155888 Ethyl Lauroyl Arginate-d23 Hydrochloride

Ethyl Lauroyl Arginate-d23 Hydrochloride

Cat. No.: B1155888
M. Wt: 444.16
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for isotopic labeling and provides precise structural identification. According to authoritative chemical databases, the complete IUPAC name is ethyl 5-(diaminomethylideneamino)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoate. This nomenclature explicitly identifies each deuterium substitution position within the dodecanoyl (lauroyl) chain, providing unambiguous structural characterization.

Alternative IUPAC nomenclature systems describe this compound as ethyl (2S)-5-carbamimidamido-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoate hydrochloride. This naming convention emphasizes the stereochemical configuration at the arginine-derived center and maintains consistency with established nomenclature for amino acid derivatives.

The molecular formula for this compound is C₂₀D₂₃H₁₇N₄O₃·HCl, reflecting the systematic replacement of hydrogen atoms with deuterium throughout the aliphatic chain. The compound exhibits a molecular weight of 444.16 g/mol, representing a substantial increase from the unlabeled parent compound due to deuterium incorporation. This molecular weight difference provides the analytical advantage necessary for isotopic labeling applications.

Chemical Property Value Source
Molecular Formula C₂₀D₂₃H₁₇N₄O₃·HCl
Molecular Weight 444.16 g/mol
Alternative Molecular Weight 444.159 g/mol
PubChem CID (d23 variant) 162642400

The structural framework consists of three distinct molecular components: an ethyl ester group, an L-arginine residue, and a deuterium-labeled dodecanoyl (lauroyl) chain. The ethyl ester functionality provides the terminal alkyl component, while the arginine residue contributes the guanidine group essential for antimicrobial activity. The extensively deuterated lauroyl chain represents the primary distinguishing feature of this isotopic analog, containing deuterium atoms at all carbon positions except the carbonyl carbon.

Isotopic Labeling Rationale and Deuterium Substitution Patterns

The deuterium labeling pattern in this compound follows a systematic approach designed to maximize analytical utility while preserving biological activity. The specific substitution pattern incorporates 23 deuterium atoms exclusively within the twelve-carbon aliphatic chain, creating the designation "d23" to indicate the total number of deuterium substitutions. This labeling strategy targets the lauroyl portion of the molecule, which represents the most hydrophobic and metabolically stable component.

The deuterium substitution pattern follows the sequence 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuterio, indicating that each methylene group in the aliphatic chain contains two deuterium atoms, while the terminal methyl group contains three deuterium atoms. This comprehensive labeling approach ensures that metabolic processes affecting the fatty acid chain can be distinguished from those affecting the arginine or ethyl ester components through mass spectrometric analysis.

The rationale for this extensive deuterium incorporation stems from analytical requirements for metabolic studies and quantitative analysis. The substantial mass difference of 23 atomic mass units provides clear chromatographic and mass spectrometric separation from unlabeled analogs, enabling precise quantification in biological matrices. This labeling pattern maintains the fundamental physicochemical properties of the parent compound while providing the analytical advantages necessary for isotopic dilution methods.

Substitution Position Number of Deuterium Atoms Functional Group
C-2 (α to carbonyl) 2 Methylene
C-3 through C-11 2 each (18 total) Methylene
C-12 (terminal) 3 Methyl
Total Deuterium 23 Complete Chain

The strategic placement of deuterium atoms exclusively in the lauroyl chain reflects the metabolic stability of this portion of the molecule. Research indicates that the lauroyl component undergoes predictable metabolic pathways, making it an ideal target for isotopic labeling in pharmacokinetic and metabolic studies. The preservation of hydrogen atoms in the arginine and ethyl ester portions maintains the essential chemical properties required for biological activity while enabling precise analytical discrimination.

Properties

Molecular Formula

C₂₀H₁₈D₂₃ClN₄O₃

Molecular Weight

444.16

Synonyms

N2-(1-Oxododecyl)-L-arginine Ethyl Ester-d23 Hydrochloride; _x000B_N2-(1-Oxododecyl)-L-arginine Ethyl Ester-d23 Monohydrochlorid;  Aminat G-d23;  CytoGuard LA-d23;  Ethyl-Nα-lauroyl-L-arginate-d23 Hydrochloride;  Mirenat CF-d23;  Mirenat-N-d23

Origin of Product

United States

Scientific Research Applications

Food Preservation

Antimicrobial Properties
Ethyl Lauroyl Arginate is primarily used as a food preservative due to its broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. It functions by disrupting cell membranes, inhibiting microbial growth without causing cell lysis .

Case Studies

  • Meat Products : A study by Luchansky et al. demonstrated the effectiveness of ELA in preserving commercially prepared ham. Hams inoculated with Listeria monocytogenes showed significant reductions in pathogen levels when treated with ELA solutions. Specifically, treatments with 2 to 8 mL of a 5% ELA solution resulted in pathogen levels dropping below detection limits after 28 days of refrigerated storage .
  • Ready-to-Eat Foods : Research indicated that ELA dissolved in glycerine effectively suppressed the growth of aerobic bacteria in ready-to-eat salads for at least 30 days when used at a concentration of 200 mg/kg .

Regulatory Approval
Ethyl Lauroyl Arginate has been recognized as Generally Recognized As Safe (GRAS) by the FDA and has received approval from the European Food Safety Authority (EFSA) for use in various food products at concentrations up to 200 ppm .

Cosmetic Applications

Skin Care Products
Due to its low toxicity and antimicrobial effects, ELA is utilized in cosmetic formulations aimed at treating dermatological conditions. Its ability to inhibit microbial growth makes it suitable for products designed for acne treatment and other skin infections .

Oral Hygiene Products
ELA is an active ingredient in several mouthwashes, including Listerine Advanced Defence Gum Treatment and GUM Activital Mouthwash. Clinical studies have shown that ELA-containing mouthwash can effectively reduce bacterial counts associated with gingivitis and periodontitis without adverse effects .

Therapeutic Uses

Periodontal Disease Treatment
Research comparing ELA mouthwash to chlorhexidine has shown that both are effective in reducing bacterial counts related to periodontal disease. The study concluded that ELA could serve as a viable alternative to chlorhexidine due to its comparable efficacy and lack of adverse effects .

Summary Table: Applications of Ethyl Lauroyl Arginate-d23 Hydrochloride

Application AreaSpecific Use CasesKey Findings
Food Preservation Meat products, ready-to-eat foodsSignificant reduction in pathogens; GRAS status
Cosmetics Skin care products, oral hygiene formulationsEffective against bacteria; low toxicity
Therapeutics Treatment for periodontal diseasesComparable efficacy to chlorhexidine; no adverse effects

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of ELA HCl vs. Common Preservatives

Compound MIC for E. coli (μg/mL) MIC for S. aureus (μg/mL) MIC for C. albicans (μg/mL)
ELA HCl 10–20 5–10 20–40
Sodium Benzoate 500–1000 1000–2000 2000–4000
Potassium Sorbate 200–400 400–800 800–1600
Parabens (e.g., Methylparaben) 100–200 50–100 200–400

Sources: Broad-spectrum efficacy of ELA HCl is well-documented in food safety studies , while data for comparators are derived from regulatory guidelines and peer-reviewed literature.

Key Metabolic Findings :

  • Parabens : Detectable in urine 72 hours post-exposure, with evidence of bioaccumulation in adipose tissue .

Solubility and Stability

This contrasts with parabens, which require alcohol-based solvents for dissolution. Stability studies show ELA HCl retains >95% activity at pH 3–7 and temperatures up to 60°C, outperforming potassium sorbate, which degrades rapidly above pH 5 .

Regulatory and Industrial Adoption

ELA HCl is approved for food use in the EU (E243) and the U.S. (FDA GRAS No. 0000282) . Parabens face stricter regulations (e.g., EU restrictions on propylparaben in cosmetics), while sodium benzoate is banned in某些 jurisdictions due to benzene formation risks. ELA HCl’s regulatory acceptance underscores its safety profile .

Preparation Methods

Key Reaction Steps

  • Esterification of L-Arginine :
    L-Arginine is reacted with ethanol in the presence of thionyl chloride to form L-arginine ethyl ester dihydrochloride. This step is conducted under anhydrous conditions at 60–70°C for 16 hours.

  • Deuterated Acylation :
    The esterified arginine is acylated with d23-lauroyl chloride in an alkaline aqueous medium (pH 7.2–7.5) at 7–9°C. Sodium hydroxide is added to neutralize HCl generated during the reaction.

  • Phase Separation and Isolation :
    The product is extracted into an organic solvent (e.g., ethyl acetate), separated from the aqueous phase, and distilled under vacuum (50 mmHg) at 70–75°C to yield crystalline this compound.

Detailed Process from US20110077423A1 with Modifications for Deuterium Incorporation

The patent US20110077423A1 outlines a single-pot method optimized for scalability and purity, adaptable for deuterated synthesis:

Stepwise Procedure

  • Dissolution and Cooling :
    L-Arginine ethyl ester dihydrochloride (47.1 g) is dissolved in distilled water (250 g) with stirring for 10–20 minutes. The solution is cooled to 5–10°C.

  • pH Adjustment :
    The pH is adjusted to 7–8 using 20% sodium hydroxide, ensuring the amino group remains deprotonated for acylation.

  • Solvent Addition :
    Ethyl acetate (250 g) is added to form a biphasic system, enhancing the solubility of the deuterated lauroyl chloride.

  • Acylation with d23-Lauroyl Chloride :
    d23-Lauroyl chloride and 20% NaOH are added simultaneously at 7–9°C over 2 hours, maintaining pH 7.2–7.5. This slow addition minimizes hydrolysis of the acid chloride.

  • Temperature Ramp and Phase Separation :
    The mixture is warmed to 25–30°C, allowing phase separation. The organic phase is isolated and distilled under vacuum (70–75°C) to obtain white crystals.

Critical Parameters

  • Temperature Control : Keeping the reaction below 10°C during acylation prevents thermal degradation.

  • Solvent Choice : Ethyl acetate improves product isolation by partitioning the hydrophobic product into the organic phase.

  • Deuterated Reagent Purity : d23-Lauroyl chloride must have ≥98% isotopic enrichment to ensure consistent labeling.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures the integrity of the deuterated product:

Key Metrics

ParameterSpecificationMethod
Isotopic Purity≥98% d23Mass Spectrometry
Chemical Purity≥98.4%HPLC
Residual Solvents<50 ppmGC-MS
Melting Point75–77°CDSC

Mass Spectrometry Data

  • Molecular Ion : m/z 527.8 [M+H]⁺ (calculated for C₂₀D₂₃H₃₈N₄O₃·HCl).

  • Deuterium Distribution : 23 deuterium atoms confirmed in the lauroyl chain.

Challenges and Solutions in Deuterated Synthesis

Isotopic Exchange Side Reactions

Deuterium can migrate to non-target positions under acidic or high-temperature conditions. Mitigation strategies include:

  • Using aprotic solvents (e.g., ethyl acetate) to limit proton exchange.

  • Conducting acylation at pH 7.2–7.5 to avoid acid-catalyzed H/D scrambling.

Cost of Deuterated Reagents

d23-Lauroyl chloride is expensive (€1,750/10mg). Process optimizations, such as recycling unreacted starting materials, reduce costs.

Industrial-Scale Adaptations

The single-pot method is scalable to kilogram quantities:

  • Batch Size : 50 kg of L-arginine ethyl ester yields 48.9 kg of product (98% yield).

  • Environmental Impact : Aqueous waste is neutralized and treated via biodegradation, aligning with green chemistry principles .

Q & A

Q. What experimental models are commonly used to evaluate the antimicrobial efficacy of Ethyl Lauroyl Arginate-d23 Hydrochloride (ELA-d23)?

Methodological Answer: Researchers typically employ in vitro models such as broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, yeast, and molds . Biofilm inhibition assays (e.g., crystal violet staining) are used to assess efficacy against microbial adhesion. For in situ validation, studies may utilize oral cavity models (e.g., dental plaque assays) , while agricultural applications involve soil or plant pathogen models. Ensure consistency in microbial strains (e.g., ATCC standards) and growth conditions (pH, temperature) to enable cross-study comparisons .

Q. How can researchers quantify ELA-d23 in complex biological or environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ELA-d23 itself) is preferred for specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interfering compounds. Calibration curves (0.1–10 µg/mL) in matrix-matched solvents mitigate ionization suppression . For environmental samples, consider recovery rates using spiked controls and validate limits of detection (LOD < 0.05 µg/mL) .

Q. What are the primary mechanisms of action of ELA-d23 against microbial pathogens?

Methodological Answer: ELA-d23 disrupts microbial membranes via electrostatic interactions between its cationic arginine moiety and anionic phospholipids, causing leakage of intracellular content . For viruses (e.g., SARS-CoV-2), it destabilizes lipid envelopes and inhibits host cell entry. Confirm mechanisms using fluorescence microscopy (membrane permeability dyes like propidium iodide) and zeta potential measurements to track surface charge neutralization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported MIC values for ELA-d23 across studies?

Methodological Answer: Variability in MICs often arises from differences in:

  • Test strains : Use standardized strains (e.g., E. coli ATCC 25922) and document passage numbers.
  • Culture media : Cationic agents like ELA-d23 may interact with media components (e.g., proteins, polysaccharides), altering bioavailability. Compare results in Mueller-Hinton broth vs. synthetic saliva .
  • Endpoint criteria : Define growth inhibition thresholds (e.g., 90% vs. 99.9% reduction) uniformly. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant inter-study differences .

Q. What considerations are critical when designing in vivo studies to evaluate ELA-d23’s antiviral activity?

Methodological Answer:

  • Model selection : Use transgenic mice expressing human ACE2 receptors for SARS-CoV-2 studies. Track viral load via RT-qPCR (nasal swabs) and histopathology .
  • Dosage optimization : Conduct pharmacokinetic studies to determine mucosal retention time and systemic absorption. For nasal sprays, measure droplet size (e.g., laser diffraction) to ensure deposition in upper respiratory tracts .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Q. How can researchers optimize microemulsion formulations of ELA-d23 for enhanced stability and delivery?

Methodological Answer:

  • Surfactant selection : Use non-ionic surfactants (e.g., polysorbate 80) to stabilize ELA-d23 in aqueous phases. Phase diagrams can identify optimal ratios of oil:surfactant:water .
  • Stability testing : Monitor particle size (dynamic light scattering) and zeta potential over 6 months at 4°C, 25°C, and 40°C. Accelerated stability studies (40°C/75% RH) predict shelf life .
  • Bioavailability : Franz diffusion cells can assess transdermal permeation for cosmetic applications .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in ELA-d23 studies?

Methodological Answer:

  • Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀ values. Tools like GraphPad Prism or R’s drc package are suitable.
  • For time-kill assays, apply Kaplan-Meier survival analysis with log-rank tests to compare microbial reduction rates .
  • Report variability as 95% confidence intervals and use Bland-Altman plots for inter-laboratory reproducibility assessments .

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